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Executive Summary
Short-chain fatty acids (SCFAs) are saturated aliphatic organic acids with one to eight carbon

atoms. The most abundant and well-studied of these—acetate (C2), propionate (C3), and

butyrate (C4)—are produced by the anaerobic fermentation of dietary fibers by the gut

microbiota.[1][2] These molecules act as critical mediators in the gut-brain axis, serving not

only as energy sources but also as potent signaling molecules that influence host physiology,

including immune function, metabolism, and cellular homeostasis.[3] Their mechanisms of

action, primarily through G-protein coupled receptors (GPCRs) and histone deacetylase

(HDAC) inhibition, make them and their associated pathways promising targets for therapeutic

development in a range of diseases, from metabolic disorders to cancer and

neurodegenerative conditions.[4] This guide provides a comprehensive overview of the

biological roles of C1-C8 SCFAs, quantitative data on their concentrations and effects, detailed

experimental protocols for their study, and visualizations of their key signaling pathways.

Overview of C1-C8 Short-Chain Fatty Acids
SCFAs are primarily produced in the colon, where they are found in an approximate molar ratio

of 60:20:20 for acetate, propionate, and butyrate, respectively.[5] Total SCFA concentrations

can range from 70-140 mM in the proximal colon to 20-70 mM in the distal colon.[5] While C2-

C4 are the most prevalent, other SCFAs play distinct roles.
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Formate (C1): The shortest SCFA. While less studied as a direct signaling molecule from the

gut, it is a key metabolite in microbial one-carbon metabolism and can be used to synthesize

acetate.[6]

Acetate (C2): The most abundant SCFA in the colon and systemic circulation.[5][6] It serves

as a substrate for lipid synthesis and is a crucial energy source for peripheral tissues.[7][8]

Acetate is central to metabolism as the acetyl group, when bound to coenzyme A (acetyl-

CoA), is fundamental to all forms of life for carbohydrate and fat metabolism.[9][10]

Propionate (C3): Primarily metabolized in the liver, where it can influence gluconeogenesis

and cholesterol synthesis.[7] It is a potent activator of specific GPCRs and plays a role in

reducing neuroinflammation and regulating appetite.[3][6]

Butyrate (C4): The primary energy source for colonocytes, meeting approximately 70% of

their energy needs.[4][11] It is a well-characterized HDAC inhibitor and has significant anti-

inflammatory and anti-carcinogenic properties.[12][13]

Valerate (C5): Found in lower concentrations, it shares signaling properties with other

SCFAs, particularly through the GPCR GPR41.[13][14]

Caproate (C6): Represents the upper limit of what is traditionally defined as an SCFA by

some sources.[1]

Heptanoate (C7): A medium-chain fatty acid that serves as a unique neural fuel. Its

triglyceride form, triheptanoin, is used as a therapy for metabolic disorders as it can

replenish tricarboxylic acid (TCA) cycle intermediates (anaplerosis).[15][16]

Caprylate (C8): Generally considered a medium-chain fatty acid (MCFA), with distinct

metabolic and signaling properties compared to shorter-chain SCFAs.

Core Biological Roles and Mechanisms of Action
SCFAs exert their effects through two primary mechanisms: as energy substrates and as

signaling molecules via receptor activation or enzyme inhibition.

Energy Metabolism
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SCFAs are a significant energy source for the host.

Butyrate: It is the preferred fuel for the cells lining the colon (colonocytes), where it is rapidly

absorbed and oxidized.[4] This local energy provision is critical for maintaining the integrity of

the gut barrier.[12]

Acetate: Escapes the colon and liver in larger quantities to be utilized by peripheral tissues,

including muscle and brain.[17][18]

Propionate: Is largely taken up by the liver, where it serves as a substrate for

gluconeogenesis.[7]

Signaling Pathways
SCFAs act as signaling molecules to regulate a wide array of cellular functions, from

inflammation to gene expression.

SCFAs are ligands for several GPCRs, most notably Free Fatty Acid Receptor 2 (FFAR2, also

known as GPR43) and Free Fatty Acid Receptor 3 (FFAR3, also known as GPR41).[19][3]

These receptors are expressed on various cell types, including intestinal epithelial, immune,

and neural cells.[1][20]

FFAR2 (GPR43): Activated by acetate, propionate, and butyrate, FFAR2 is highly expressed

in immune cells like neutrophils and monocytes.[14][21] Its activation is linked to the

modulation of inflammatory responses.[8]

FFAR3 (GPR41): Preferentially activated by propionate and butyrate, FFAR3 is expressed in

the enteric nervous system and is involved in the secretion of gut hormones like Peptide YY

(PYY), which influences gut motility and satiety.[2][14]

HCA₂ (GPR109A): Uniquely activated by butyrate (among SCFAs), this receptor also

mediates anti-inflammatory effects.[4][14]
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SCFA-Mediated GPCR Signaling Pathway
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Caption: SCFA signaling through FFAR2 and FFAR3 receptors.

Butyrate, and to a lesser extent propionate, can diffuse into cells and travel to the nucleus,

where they act as HDAC inhibitors.[4][22] HDACs remove acetyl groups from histones, leading

to condensed chromatin and transcriptional repression. By inhibiting HDACs, SCFAs promote

histone hyperacetylation, resulting in a more open chromatin structure and increased gene

expression.[14][23] This epigenetic mechanism is central to the anti-inflammatory and anti-

cancer effects of butyrate, as it can induce apoptosis in cancer cells and promote the

differentiation of regulatory T cells.[12][23]
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Mechanism of SCFA-Mediated HDAC Inhibition
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Caption: Epigenetic regulation by SCFA-mediated HDAC inhibition.

Gut Barrier Integrity and Immune Modulation
SCFAs are crucial for maintaining a healthy gut barrier and regulating the immune system.
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Barrier Function: Butyrate strengthens the intestinal barrier by up-regulating the expression

of tight junction proteins and promoting mucus production.[7][12][23] A robust barrier

prevents the translocation of harmful substances like lipopolysaccharide (LPS) into the

bloodstream, thereby reducing systemic inflammation.[1]

Immune Homeostasis: SCFAs have potent anti-inflammatory properties. They can inhibit the

NF-κB pathway and reduce the production of pro-inflammatory cytokines.[12][13] They also

promote the differentiation of anti-inflammatory regulatory T cells (Tregs) and IL-10

producing T cells.[6][24]

Gut-Brain Axis
SCFAs are key communicators in the bidirectional gut-brain axis.[2][19] They can influence

brain function and behavior through several routes:

Directly: Acetate, propionate, and butyrate can cross the blood-brain barrier via

monocarboxylate transporters (MCTs).[4][12]

Neural Pathways: They can stimulate afferent neurons of the vagus nerve via FFAR3.[2][4]

Endocrine Signaling: By stimulating the release of gut hormones like GLP-1 and PYY, they

can indirectly signal to the brain.[25]

Immune Modulation: By reducing peripheral inflammation, they can decrease

neuroinflammation.[3]

Quantitative Data on SCFA Concentrations and
Activity
Quantitative analysis is essential for understanding the physiological relevance of SCFAs. The

following tables summarize key data from the literature.

Table 1: Typical Concentrations of Major SCFAs in Human Samples

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 16 Tech Support

https://www.mdpi.com/2072-6643/15/9/2211
https://pmc.ncbi.nlm.nih.gov/articles/PMC8608412/
https://www.embopress.org/doi/10.1038/s44319-025-00611-5
https://www.casi.org/short-chain-fatty-acids-how-support-gut-brain-axis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8608412/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3070119/
https://ew-nutrition.com/the-crucial-role-of-short-chain-fatty-acids-and-how-phytomolecules-influence-them/
https://www.researchgate.net/figure/Short-chain-fatty-acids-SCFAs-suppress-histone-deacetylases-HDACs-in-a-GPR41-or_fig2_263015656
https://www.frontiersin.org/journals/neuroscience/articles/10.3389/fnins.2023.1197759/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8891794/
https://en.wikipedia.org/wiki/Butyric_acid
https://pmc.ncbi.nlm.nih.gov/articles/PMC8608412/
https://www.frontiersin.org/journals/neuroscience/articles/10.3389/fnins.2023.1197759/full
https://en.wikipedia.org/wiki/Butyric_acid
https://pmc.ncbi.nlm.nih.gov/articles/PMC7005631/
https://consensus.app/search/role-of-short-chain-fatty-acids-in-gut-brain-axis-/Q_oJ5jh-SpC-NMdg9yxLEA/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192430?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


SCFA Sample Type
Concentration
Range

Molar Ratio
(%)

Citations

Acetate (C2)
Colon
(Proximal)

42 - 84 mM ~60% [5]

Propionate (C3) Colon (Proximal) 14 - 28 mM ~20% [5]

Butyrate (C4) Colon (Proximal) 14 - 28 mM ~20% [5]

Acetate (C2) Feces
5 - 15 mmol/day

excretion
~60% [5]

Propionate (C3) Feces
1.5 - 5 mmol/day

excretion
~20-25% [5][13]

Butyrate (C4) Feces
1 - 4 mmol/day

excretion
~15-20% [5][13]

Acetate (C2) Arterial Plasma ~50 - 190 µM - [17]

Propionate (C3) Arterial Plasma ~2.7 - 4.8 µM - [17]

| Butyrate (C4) | Arterial Plasma | ~1.2 - 7.1 µM | - |[17] |

Table 2: Receptor Activation and Enzyme Inhibition by SCFAs
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SCFA Target Activity Metric Value Citations

Butyrate (C4)
FFAR2
(GPR43)

pEC₅₀ 2.9 - 4.6 [4]

Butyrate (C4) FFAR3 (GPR41) pEC₅₀ 3.8 - 4.9 [4]

Butyrate (C4)
HCA₂

(GPR109A)
pEC₅₀ 2.8 [4]

Propionate (C3) FFAR2 (GPR43) Potency Order
Propionate ≥

Acetate
[14]

Propionate (C3) FFAR3 (GPR41) Potency Order
Propionate ≥

Butyrate
[14]

Butyrate (C4) HDAC1 IC₅₀
16,000 nM (16

µM)
[4]

Butyrate (C4) HDAC2 IC₅₀
12,000 nM (12

µM)
[4]

Butyrate (C4) HDAC3 IC₅₀ 9,000 nM (9 µM) [4]

| Butyrate (C4) | HDAC8 | IC₅₀ | 15,000 nM (15 µM) |[4] |

Experimental Protocols
Accurate quantification and functional assessment of SCFAs are paramount. Below are

generalized protocols for common experimental approaches.

Protocol: Quantification of SCFAs in Fecal Samples by
GC-MS
This protocol describes the extraction, derivatization, and analysis of SCFAs from fecal

samples using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation and Homogenization:

Accurately weigh ~50-100 mg of frozen or lyophilized fecal material.
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Add a defined volume of saturated NaCl solution containing an internal standard (e.g., 2-

ethylbutyric acid or a ¹³C-labeled SCFA mix).

Homogenize thoroughly using a bead beater or vortex mixer until a uniform slurry is

formed.

Acidification and Extraction:

Acidify the homogenate to a pH < 2 using concentrated HCl or sulfuric acid to protonate

the SCFAs.

Add an organic solvent (e.g., diethyl ether or methyl tert-butyl ether) at a 2:1 ratio to the

aqueous phase.

Vortex vigorously for 10-15 minutes to extract the protonated SCFAs into the organic layer.

Centrifuge at >3000 x g for 10 minutes at 4°C to separate the phases.

Carefully transfer the upper organic layer to a new tube. Repeat the extraction step on the

aqueous phase for complete recovery.

Derivatization (for increased volatility and sensitivity):

Evaporate the pooled organic solvent under a gentle stream of nitrogen.

To the dried extract, add a derivatizing agent. A common agent is N-tert-butyldimethylsilyl-

N-methyltrifluoroacetamide (MTBSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide

(BSTFA).

Incubate the mixture at 60-80°C for 30-60 minutes to form silyl esters of the SCFAs.

GC-MS Analysis:

Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

GC Column: Use a suitable capillary column, such as a DB-5ms or equivalent.

Carrier Gas: Helium at a constant flow rate.
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Temperature Program: Start with an initial oven temperature of ~50°C, hold for 1-2

minutes, then ramp up to ~250-300°C at a rate of 10-20°C/min.

MS Detection: Operate the mass spectrometer in either full scan mode to identify

compounds or Selected Ion Monitoring (SIM) mode for targeted quantification, which offers

higher sensitivity.

Data Analysis and Quantification:

Identify SCFA derivatives based on their retention times and mass spectra compared to

pure standards.

Quantify the concentration of each SCFA by calculating the ratio of its peak area to the

peak area of the internal standard and comparing this to a standard curve generated with

known concentrations.[26]
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General Experimental Workflow for SCFA Analysis
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Caption: A typical workflow for SCFA quantification.
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Protocol: In Vitro HDAC Activity Assay
This protocol assesses the ability of SCFAs to inhibit HDAC activity in a cell-based assay.

Cell Culture and Treatment:

Culture a relevant cell line (e.g., human colon cancer cells like HCT116 or immune cells

like Jurkat T cells) in appropriate media.

Seed cells in a multi-well plate and allow them to adhere or stabilize for 24 hours.

Treat the cells with various concentrations of SCFAs (e.g., sodium butyrate at 0.1, 0.5, 1,

5, 10 mM) for a defined period (e.g., 2-24 hours). Include a known HDAC inhibitor like

Trichostatin A (TSA) as a positive control and an untreated group as a negative control.

[24]

Nuclear Extraction:

After treatment, harvest the cells and wash with ice-cold PBS.

Lyse the cells using a hypotonic buffer to release the cytoplasm, then centrifuge to pellet

the nuclei.

Extract nuclear proteins from the pellet using a high-salt nuclear extraction buffer.

Determine the protein concentration of the nuclear extracts using a standard method (e.g.,

BCA assay).

HDAC Activity Measurement:

Use a commercially available colorimetric or fluorometric HDAC activity assay kit.

In a microplate, add a standardized amount of nuclear extract from each treatment group

to wells containing the HDAC substrate (typically an acetylated peptide).

Allow the deacetylation reaction to proceed according to the kit's instructions (e.g., 30-60

minutes at 37°C).
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Add the developer solution, which reacts with the deacetylated substrate to produce a

colored or fluorescent product.

Data Analysis:

Measure the absorbance or fluorescence using a plate reader.

HDAC activity is inversely proportional to the signal (in some kits) or directly proportional

(in others). Normalize the activity of treated samples to the untreated control.

Calculate the percent inhibition for each SCFA concentration and determine the IC₅₀ value

(the concentration required to inhibit 50% of HDAC activity).[24]

Implications for Drug Development
The multifaceted roles of SCFAs present numerous opportunities for therapeutic intervention.

Prebiotics and Probiotics: Modulating the gut microbiota through dietary fibers (prebiotics) or

beneficial bacteria (probiotics) can enhance the endogenous production of SCFAs,

particularly butyrate.[21][22] This is a promising strategy for managing inflammatory bowel

disease and metabolic syndrome.

SCFA Supplementation (Postbiotics): Direct administration of SCFAs, especially as enteric-

coated formulations to ensure delivery to the colon, is being explored. Butyrate

supplementation has shown potential in delaying the progression of chronic kidney disease

and reducing inflammation.[11][27]

Receptor Agonists: Developing small-molecule drugs that specifically target SCFA receptors

like FFAR2 and FFAR3 could offer more precise therapeutic effects, such as modulating

immune responses or appetite, without the need for high systemic SCFA levels.

HDAC Inhibitors: Butyrate's role as an HDAC inhibitor has inspired the development of

synthetic HDAC inhibitors for cancer therapy. Understanding the specificities of butyrate

could inform the design of next-generation epigenetic drugs with improved safety profiles.

[23][27]

Conclusion
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The short-chain fatty acids from C1 to C8, particularly the microbiota-derived acetate,

propionate, and butyrate, are far more than simple metabolic byproducts. They are integral to

host physiology, acting as a critical communication link between the diet, the gut microbiome,

and host cells. Through their roles in energy provision, GPCR signaling, and epigenetic

regulation, they profoundly influence gut health, immune homeostasis, and the gut-brain axis. A

deep, quantitative understanding of their production and mechanisms of action, facilitated by

robust experimental protocols, is essential for harnessing their therapeutic potential. Future

research will likely focus on personalizing SCFA-based interventions and developing targeted

pharmaceuticals that mimic or enhance their beneficial effects for a new frontier in drug

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Short-Chain Fatty Acids: What Are They and How Do They Support the Gut-Brain Axis?
[casi.org]

2. Frontiers | Short chain fatty acids: the messengers from down below [frontiersin.org]

3. Role of short-chain fatty acids in gut-brain axis signaling - Consensus [consensus.app]

4. Butyric acid - Wikipedia [en.wikipedia.org]

5. The role of short-chain fatty acids in the interplay between diet, gut microbiota, and host
energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

6. ew-nutrition.com [ew-nutrition.com]

7. mdpi.com [mdpi.com]

8. Acetate Revisited: A Key Biomolecule at the Nexus of Metabolism, Epigenetics, and
Oncogenesis – Part 2: Acetate and ACSS2 in Health and Disease - PMC
[pmc.ncbi.nlm.nih.gov]

9. Acetic acid - Wikipedia [en.wikipedia.org]

10. search-library.ucsd.edu [search-library.ucsd.edu]

11. health.clevelandclinic.org [health.clevelandclinic.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 16 Tech Support

https://www.benchchem.com/product/b1192430?utm_src=pdf-custom-synthesis
https://www.casi.org/short-chain-fatty-acids-how-support-gut-brain-axis
https://www.casi.org/short-chain-fatty-acids-how-support-gut-brain-axis
https://www.frontiersin.org/journals/neuroscience/articles/10.3389/fnins.2023.1197759/full
https://consensus.app/search/role-of-short-chain-fatty-acids-in-gut-brain-axis-/Q_oJ5jh-SpC-NMdg9yxLEA/
https://en.wikipedia.org/wiki/Butyric_acid
https://pmc.ncbi.nlm.nih.gov/articles/PMC3735932/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3735932/
https://ew-nutrition.com/the-crucial-role-of-short-chain-fatty-acids-and-how-phytomolecules-influence-them/
https://www.mdpi.com/2072-6643/15/9/2211
https://pmc.ncbi.nlm.nih.gov/articles/PMC7693462/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7693462/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7693462/
https://en.wikipedia.org/wiki/Acetic_acid
https://search-library.ucsd.edu/discovery/fulldisplay/cdi_doaj_primary_oai_doaj_org_article_8f12446f11644c53b7a3238260313852/01UCS_SDI:UCSD
https://health.clevelandclinic.org/butyrate-benefits
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192430?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


12. The Immunomodulatory Functions of Butyrate - PMC [pmc.ncbi.nlm.nih.gov]

13. Potential beneficial effects of butyrate in intestinal and extraintestinal diseases - PMC
[pmc.ncbi.nlm.nih.gov]

14. mdpi.com [mdpi.com]

15. researchgate.net [researchgate.net]

16. Frontiers | Physiological Perspectives on the Use of Triheptanoin as Anaplerotic Therapy
for Long Chain Fatty Acid Oxidation Disorders [frontiersin.org]

17. researchgate.net [researchgate.net]

18. researchgate.net [researchgate.net]

19. Gut-brain axis: Focus on gut metabolites short-chain fatty acids - PMC
[pmc.ncbi.nlm.nih.gov]

20. Role of short‐chain fatty acids in host physiology - PMC [pmc.ncbi.nlm.nih.gov]

21. The functional roles of short chain fatty acids as postbiotics in human gut: future
perspectives - PMC [pmc.ncbi.nlm.nih.gov]

22. research.monash.edu [research.monash.edu]

23. embopress.org [embopress.org]

24. researchgate.net [researchgate.net]

25. The Role of Short-Chain Fatty Acids From Gut Microbiota in Gut-Brain Communication -
PMC [pmc.ncbi.nlm.nih.gov]

26. Higher total faecal short-chain fatty acid concentrations correlate with increasing
proportions of butyrate and decreasing proportions of branched-chain fatty acids across
multiple human studies | Gut Microbiome | Cambridge Core [cambridge.org]

27. Quantitative increase in short-chain fatty acids, especially butyrate protects kidney from
ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [biological role of C1-C8 short-chain fatty acids].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1192430#biological-role-of-c1-c8-short-chain-fatty-
acids]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 16 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8608412/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3070119/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3070119/
https://www.mdpi.com/2304-8158/14/21/3649
https://www.researchgate.net/publication/232277160_Heptanoate_as_a_Neural_Fuel_Energetic_and_Neurotransmitter_Precursors_in_Normal_and_Glucose_Transporter_I-Deficient_G1D_Brain
https://www.frontiersin.org/journals/genetics/articles/10.3389/fgene.2020.598760/full
https://www.frontiersin.org/journals/genetics/articles/10.3389/fgene.2020.598760/full
https://www.researchgate.net/publication/341738532_Quantitative_Differences_in_Interorgan_Kinetics_of_Short-Chain_Fatty_Acids_SCFA
https://www.researchgate.net/publication/268390806_Acetate_Is_a_Bioenergetic_Substrate_for_Human_Glioblastoma_and_Brain_Metastases
https://pmc.ncbi.nlm.nih.gov/articles/PMC8891794/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8891794/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11528394/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10786766/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10786766/
https://research.monash.edu/en/publications/histone-deacetylase-inhibition-and-dietary-short-chain-fatty-acid/
https://www.embopress.org/doi/10.1038/s44319-025-00611-5
https://www.researchgate.net/figure/Short-chain-fatty-acids-SCFAs-suppress-histone-deacetylases-HDACs-in-a-GPR41-or_fig2_263015656
https://pmc.ncbi.nlm.nih.gov/articles/PMC7005631/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7005631/
https://www.cambridge.org/core/journals/gut-microbiome/article/higher-total-faecal-shortchain-fatty-acid-concentrations-correlate-with-increasing-proportions-of-butyrate-and-decreasing-proportions-of-branchedchain-fatty-acids-across-multiple-human-studies/1D4BAC9A4E603DD575A3D1A7A7742B36
https://www.cambridge.org/core/journals/gut-microbiome/article/higher-total-faecal-shortchain-fatty-acid-concentrations-correlate-with-increasing-proportions-of-butyrate-and-decreasing-proportions-of-branchedchain-fatty-acids-across-multiple-human-studies/1D4BAC9A4E603DD575A3D1A7A7742B36
https://www.cambridge.org/core/journals/gut-microbiome/article/higher-total-faecal-shortchain-fatty-acid-concentrations-correlate-with-increasing-proportions-of-butyrate-and-decreasing-proportions-of-branchedchain-fatty-acids-across-multiple-human-studies/1D4BAC9A4E603DD575A3D1A7A7742B36
https://pmc.ncbi.nlm.nih.gov/articles/PMC8717486/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8717486/
https://www.benchchem.com/product/b1192430#biological-role-of-c1-c8-short-chain-fatty-acids
https://www.benchchem.com/product/b1192430#biological-role-of-c1-c8-short-chain-fatty-acids
https://www.benchchem.com/product/b1192430#biological-role-of-c1-c8-short-chain-fatty-acids
https://www.benchchem.com/product/b1192430#biological-role-of-c1-c8-short-chain-fatty-acids
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192430?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 16 / 16 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1192430?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192430?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

